3,5-Bis(trifluoro-methyl)cinnamic ethyl ester
Overview
Description
3,5-Bis(trifluoro-methyl)cinnamic ethyl ester: is an organic compound with the molecular formula C13H10F6O2 and a molecular weight of 312.21 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to the cinnamic acid ethyl ester structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation mechanism, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity and molecular interactions .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can also form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
- 3,5-Bis(trifluoro-methyl)benzoic acid
- 3,5-Bis(trifluoro-methyl)benzaldehyde
- 3,5-Bis(trifluoro-methyl)phenylacetic acid
Uniqueness: 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester is unique due to its ester functionality combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
ethyl (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h3-7H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOZCPUVSGROSH-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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